molecular formula C12H17NO3 B1276406 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1005154-25-5

3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1276406
CAS No.: 1005154-25-5
M. Wt: 223.27 g/mol
InChI Key: HAMXQRSEDGZKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is characterized by its unique bicyclic structure, which includes a heptane ring fused with a carboxylic acid and an allylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptane core. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The allylamino group is then introduced through a nucleophilic substitution reaction, followed by the addition of the carboxylic acid group via carboxylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the safety and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group can yield amides, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The allylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    3-[(Aminocarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the allyl group.

    3-[(Methylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a methyl group instead of an allyl group.

    3-[(Ethylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Contains an ethyl group instead of an allyl group.

Uniqueness

The presence of the allylamino group in 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid provides unique reactivity and binding properties compared to its similar compounds. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2,7-10H,1,3-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMXQRSEDGZKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424258
Record name 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005154-25-5
Record name 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.